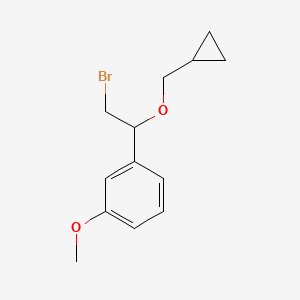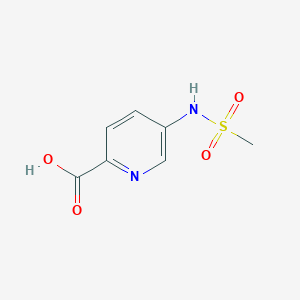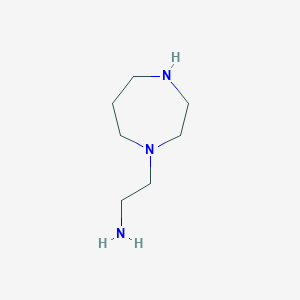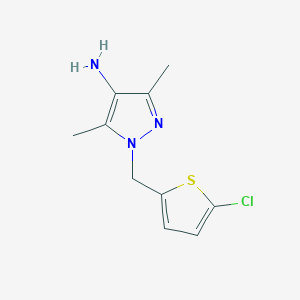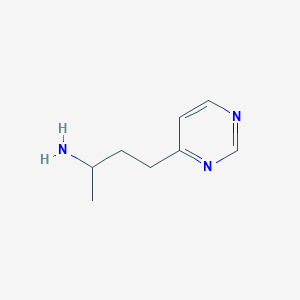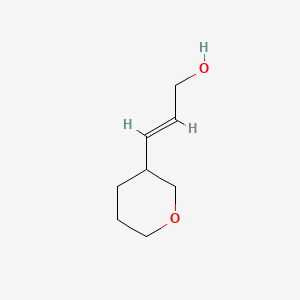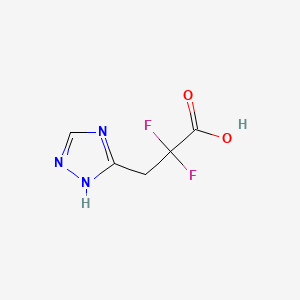
2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is a fluorinated organic compound that contains both fluorine atoms and a triazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid typically involves the introduction of fluorine atoms and the triazole ring into the propanoic acid backbone. One common method involves the reaction of a difluorinated precursor with a triazole derivative under specific conditions. For example, the reaction can be carried out using a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the use of catalysts to enhance reaction rates and selectivity may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The fluorine atoms and triazole ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting enzymes or receptors that interact with fluorinated compounds.
Materials Science: It can be used in the development of new materials with unique properties, such as increased thermal stability or enhanced electronic characteristics.
Agrochemicals: The compound may be used in the synthesis of pesticides or herbicides due to its potential bioactivity.
Mécanisme D'action
The mechanism of action of 2,2-difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms and triazole ring can enhance binding affinity to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone: This compound also contains fluorine atoms and a triazole ring, making it structurally similar.
Fluconazole: A well-known antifungal agent that contains a triazole ring and fluorine atoms.
Uniqueness
2,2-Difluoro-3-(1H-1,2,4-triazol-3-yl)propanoic acid is unique due to its specific arrangement of fluorine atoms and the triazole ring on the propanoic acid backbone. This unique structure can lead to distinct chemical properties and biological activities compared to other similar compounds.
Propriétés
Formule moléculaire |
C5H5F2N3O2 |
|---|---|
Poids moléculaire |
177.11 g/mol |
Nom IUPAC |
2,2-difluoro-3-(1H-1,2,4-triazol-5-yl)propanoic acid |
InChI |
InChI=1S/C5H5F2N3O2/c6-5(7,4(11)12)1-3-8-2-9-10-3/h2H,1H2,(H,11,12)(H,8,9,10) |
Clé InChI |
HJLPQBNCRVWEBS-UHFFFAOYSA-N |
SMILES canonique |
C1=NNC(=N1)CC(C(=O)O)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![Methyl 5-methoxy-1h-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B15310212.png)
